ethyl 2-(adamantan-2-ylidene)acetate
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Overview
Description
Ethyl 2-(adamantan-2-ylidene)acetate is a chemical compound with the molecular formula C14H20O2. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure and stability. This compound is characterized by the presence of an ethyl ester group and an adamantylidene moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(adamantan-2-ylidene)acetate typically involves the reaction of adamantanone with ethyl diazoacetate in the presence of a catalyst. This reaction proceeds through a cyclopropanation mechanism, followed by ring opening to yield the desired product . The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantan-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Adamantanone derivatives and carboxylic acids.
Reduction: Adamantylidene alcohols.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Ethyl 2-(adamantan-2-ylidene)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of high-performance materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(adamantan-2-ylidene)acetate involves its interaction with specific molecular targets. The adamantylidene moiety can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-adamantylidene)butyronitrile: Similar in structure but contains a nitrile group instead of an ester.
Adamantanone derivatives: Compounds with similar adamantane core but different functional groups.
Ethyl adamantane-2-carboxylate: Contains a carboxylate group instead of an adamantylidene moiety.
Uniqueness
Ethyl 2-(adamantan-2-ylidene)acetate is unique due to its combination of the adamantylidene moiety and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-(2-adamantylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-16-14(15)8-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNAFECGMVREFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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